Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate
CAS No.: 2344680-34-6
Cat. No.: VC7400071
Molecular Formula: C9H12LiNO5S
Molecular Weight: 253.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2344680-34-6 |
|---|---|
| Molecular Formula | C9H12LiNO5S |
| Molecular Weight | 253.2 |
| IUPAC Name | lithium;2-acetyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylate |
| Standard InChI | InChI=1S/C9H13NO5S.Li/c1-6(11)10-4-9(5-10)7(8(12)13)2-3-16(9,14)15;/h7H,2-5H2,1H3,(H,12,13);/q;+1/p-1 |
| Standard InChI Key | KQGUEDZIBMEMKB-UHFFFAOYSA-M |
| SMILES | [Li+].CC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)[O-] |
Introduction
Structural Analysis
Molecular Architecture
The compound’s core structure is a 2-azaspiro[3.4]octane system, where a nitrogen atom bridges a five-membered azetidine ring and a four-membered sulfone ring (Fig. 1). Key substituents include:
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Acetyl group at position 2.
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Lithium carboxylate at position 8.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂LiNO₅S | |
| Molecular Weight | 253.20 g/mol | |
| SMILES | CC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)[O-].[Li+] | |
| InChI Key | KQGUEDZIBMEMKB-UHFFFAOYSA-M |
Stereochemical Considerations
The spiro junction at carbon 5 creates a rigid, non-planar geometry, which may influence its reactivity and binding properties in biological systems .
Synthesis and Preparation
Synthetic Routes
The synthesis of spirocyclic compounds like this lithium salt often involves nitrile lithiation or 1,4-addition reactions to construct the bicyclic framework . For example:
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Core Formation: Lithiation of a nitrile precursor followed by alkylation to form the spirocyclic backbone .
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Functionalization: Introduction of the acetyl and sulfone groups via nucleophilic substitution or oxidation .
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Salt Formation: Reaction with lithium hydroxide to yield the carboxylate salt .
Scalability and Purification
Large-scale production typically employs column chromatography or recrystallization, with yields optimized to >70% under controlled conditions .
Physicochemical Properties
Physical Characteristics
| Parameter | Value | Source |
|---|---|---|
| Hazard Statements | H315, H319, H335 | |
| Precautionary Measures | P261, P264, P271, P280 | |
| Storage Conditions | 4°C, protected from light |
Chemical Stability
Applications in Research
Medicinal Chemistry
This compound serves as a building block for kinase inhibitors, particularly targeting KRAS mutants implicated in cancers . Its spirocyclic core mimics peptide turn structures, enabling selective protein interactions .
Material Science
The lithium carboxylate moiety has been explored in ionic liquid formulations for battery electrolytes, though applications remain experimental .
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H and ¹³C NMR confirm the spirocyclic structure and substituent positions .
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HRMS: High-resolution mass spectrometry validates the molecular formula (m/z 253.20) .
Chromatographic Techniques
UPLC-QE-Orbitrap-MS is employed for purity assessment and detection of degradation products .
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